![molecular formula C13H12N2O4S B378236 N-(4-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 63228-66-0](/img/structure/B378236.png)
N-(4-methylphenyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(4-methylphenyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various applications due to its unique properties.
Scientific Research Applications
Versatile Means for Preparation of Secondary Amines
Nitrobenzenesulfonamides, including variants similar to N-(4-methylphenyl)-2-nitrobenzenesulfonamide, are used to prepare secondary amines. These compounds undergo alkylation, yielding N-alkylated sulfonamides, which can be converted into secondary amines (Fukuyama et al., 1995).
Structural Characterization and Computational Studies
N-(4-methylphenyl)-2-nitrobenzenesulfonamide derivatives have been synthesized and characterized using various techniques, including crystallography and spectroscopy. These compounds exhibit several interactions in the crystal state, and their structural and electronic properties have been explored through computational methods (Murthy et al., 2018).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides prepared from nitrobenzenesulfonyl chloride have been utilized as key intermediates in chemical transformations, including rearrangements to yield various privileged scaffolds. This highlights the role of these compounds in facilitating diverse chemical syntheses (Fülöpová & Soural, 2015).
Bacterial Biofilm Inhibition and Cytotoxicity
Certain nitrobenzenesulfonamide derivatives have been evaluated for their ability to inhibit bacterial biofilms and their cytotoxic properties. These findings suggest potential applications in addressing bacterial infections and evaluating cellular effects (Abbasi et al., 2020).
Conformational Properties in Various Phases
The conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases have been studied, providing insights into the molecular structure and stability of these compounds under different conditions (Giricheva et al., 2011).
Arylation and Synthesis of Nitrogenous Heterocycles
N-Benzyl-2-nitrobenzenesulfonamides, closely related to N-(4-methylphenyl)-2-nitrobenzenesulfonamide, have been used for intramolecular arylation, leading to the synthesis of benzhydrylamines and various nitrogenous heterocycles (Kisseljova et al., 2014).
properties
IUPAC Name |
N-(4-methylphenyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-6-8-11(9-7-10)14-20(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDNULMFSYIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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